N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(5-amino-2-methoxyphenyl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-8-7-11(15)9-12(13)16-14(17)10-5-3-2-4-6-10/h7-10H,2-6,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUANFLFAHDPNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)C2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide typically involves the reaction of 5-amino-2-methoxyaniline with cyclohexanecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .
Chemical Reactions Analysis
Oxidation Reactions
The primary amino group (-NH₂) on the aromatic ring undergoes oxidation under controlled conditions. Common products include nitroso (-NO) and nitro (-NO₂) derivatives.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60–80°C | N-(5-Nitro-2-methoxyphenyl)cyclohexanecarboxamide | |
| H₂O₂/Fe³⁺ catalyst | Neutral pH, RT | N-(5-Nitroso-2-methoxyphenyl)cyclohexanecarboxamide |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the aromatic amine, forming intermediates such as hydroxylamines before final nitro/nitroso products .
Reduction Reactions
The carboxamide group (-CONH-) can be reduced to a secondary amine (-CH₂NH-).
Note : Complete reduction requires stoichiometric excess of LiAlH₄ .
Hydrolysis Reactions
The carboxamide bond is susceptible to hydrolysis under acidic or basic conditions.
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | - | Cyclohexanecarboxylic acid + 5-Amino-2-methoxyaniline | |
| NaOH (10%), 100°C | - | Sodium cyclohexanecarboxylate + 5-Amino-2-methoxyaniline |
Kinetics : Acidic hydrolysis occurs faster due to protonation of the amide carbonyl.
Electrophilic Aromatic Substitution
The methoxy (-OCH₃) and amino (-NH₂) groups activate the aromatic ring toward electrophiles.
Regioselectivity :
-
The amino group directs electrophiles to the para position.
-
Methoxy group directs to ortho/para positions, but steric hindrance favors para substitution.
Acylation/Alkylation
The aromatic amine undergoes acylation or alkylation to form derivatives.
Yield Optimization :
Acylation achieves >85% yield with pyridine as a base .
Stability and Reactivity Trends
Scientific Research Applications
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In studies related to enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Thiourea-Functionalized Cyclohexanecarboxamides
A series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives (e.g., H₂L₁–H₂L₉) were synthesized by replacing the amino-methoxyphenyl group with thiourea-linked aryl substituents (e.g., chlorophenyl, methoxyphenyl, naphthyl) . Key differences include:
- Functional Groups : The thiourea (-NH-CS-NH-) moiety introduces sulfur, enabling metal chelation and broader applications in catalysis or separation science.
- Crystal Structure : H₂L₉ (naphthyl derivative) exhibits a chair conformation for the cyclohexane ring and an intramolecular N-H···O hydrogen bond, stabilizing its pseudo-six-membered ring .
Table 1: Thiourea Derivatives vs. Target Compound
Alkyl-Substituted Cyclohexanecarboxamides
Compounds like N-(Heptan-4-yl)cyclohexanecarboxamide and N-(Octan-2-yl)cyclohexanecarboxamide replace the aromatic group with alkyl chains . Differences include:
Table 2: Alkyl vs. Aromatic Derivatives
| Property | This compound | N-(Heptan-4-yl)cyclohexanecarboxamide |
|---|---|---|
| Substituent | 5-Amino-2-methoxyphenyl | Heptan-4-yl |
| Molecular Weight | 248.32 g/mol | 225.3 g/mol |
| Key Interactions | Hydrogen bonding, π-π stacking | Van der Waals forces |
Aromatic Analogues with Modified Substituents
- N-(5-Amino-2-methoxyphenyl)thiophene-2-carboxamide: Replaces cyclohexane with a thiophene ring (C₁₂H₁₂N₂O₂S).
- N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a) : Features a hydroxy and isopentyl group, showing antituberculosis activity. The hydroxy group enables stronger hydrogen bonding compared to the target compound’s methoxy group .
- Ac-DAAN (N-(5-Amino-2-methoxyphenyl)acetamide): Lacks the cyclohexane ring, reducing steric bulk and microbial toxicity. Highlights the importance of the cyclohexane moiety in modulating bioactivity .
Radiolabeled and Receptor-Targeting Analogues
- ¹⁸F-FCWAY and ¹¹C-WAY-100635: These PET tracers target serotonin (5-HT₁A) receptors. They share the cyclohexanecarboxamide core but include piperazinyl and pyridinyl groups for enhanced receptor affinity. The target compound’s amino-methoxyphenyl group may offer a simpler scaffold for receptor binding studies .
Table 3: Receptor-Targeting Compounds
| Property | This compound | ¹⁸F-FCWAY |
|---|---|---|
| Target | Undetermined | 5-HT₁A Receptors |
| Key Modifications | None | ¹⁸F radiolabel, piperazinyl group |
| Application | Research compound | Neuroimaging |
Biological Activity
N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications, drawing from diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₂₀N₂O₂
- Molecular Weight : 248.32 g/mol
- Functional Groups : The compound features an amino group and a methoxy group, which are crucial for its biological activity and solubility characteristics.
This compound exhibits various mechanisms of action that contribute to its biological activity:
- Serotonin Receptor Modulation : The compound is structurally related to known serotonin receptor modulators, particularly targeting the 5-HT1A and 5-HT3 receptors. Research indicates that compounds with similar structures can act as agonists or antagonists at these receptors, influencing mood regulation and gastrointestinal functions .
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that derivatives of this compound may inhibit specific kinases involved in cancer cell proliferation, such as HSET (KIFC1). This inhibition could lead to the induction of multipolar mitotic spindles in cancer cells, promoting cell death through aberrant division .
Biological Activity Summary
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Serotonin Receptor Agonism/Antagonism | Modulates 5-HT1A and 5-HT3 receptors, potentially affecting mood and gastrointestinal function. |
| Cancer Cell Inhibition | May inhibit proliferation of cancer cells by disrupting mitotic processes. |
| Neuroprotective Effects | Potential effects on neurodegenerative conditions through serotonin modulation. |
Case Studies and Research Findings
- Serotonin Receptor Interaction : A study on related compounds demonstrated that modifications in the structure could enhance or diminish binding affinity to serotonin receptors. This suggests that this compound might exhibit similar properties, warranting further investigation into its receptor interactions .
- Cancer Research Application : In vitro assays have shown that compounds similar to this compound can significantly inhibit HSET activity, leading to increased multipolarity in cancer cells. This effect was quantified using IC50 values, indicating potent inhibitory action at micromolar concentrations .
- Pharmacological Properties : The pharmacological profile of compounds derived from this structure has been explored for their potential in treating conditions like anxiety and depression due to their serotonergic activity. For instance, analogs have been shown to exert anxiolytic effects in animal models .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(5-Amino-2-methoxyphenyl)cyclohexanecarboxamide, and what reaction conditions optimize yield?
- Methodology :
- Route 1 : React cyclohexanecarbonyl chloride with 5-amino-2-methoxyaniline in anhydrous benzene under nitrogen, followed by column chromatography (e.g., hexane → 20% ethyl acetate/hexane) for purification .
- Route 2 : Utilize copper-catalyzed alkylation of preformed amides with secondary alkyl halides at room temperature, as demonstrated for structurally analogous compounds (e.g., N-heptan-4-yl cyclohexanecarboxamide) .
- Optimization : Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of acid to halide), reaction time (12–24 hrs), and catalyst loading (5–10% CuI). Yields typically range from 60–75% .
Q. How is this compound characterized, and what analytical techniques validate its purity?
- Analytical Workflow :
- NMR : Confirm structure via NMR (e.g., δ 5.08 ppm for amide proton, δ 3.99–3.87 ppm for methoxy group) and NMR (e.g., δ 175.6 ppm for carbonyl carbon) .
- FT-IR : Peaks at 3276 cm (N–H stretch), 1635 cm (C=O stretch), and 1216 cm (C–O–C methoxy vibration) .
- Mass Spectrometry : EI-MS confirms molecular ion [M] at m/z 225.3 (calculated: 225.2) .
Q. What safety precautions are required when handling this compound?
- GHS Classification : Based on structurally similar amides (e.g., N-(4-aminophenyl) derivatives), anticipate acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory irritation (Category 3, H335) .
- PPE : Use nitrile gloves, FFP2 respirators, and chemical-resistant lab coats. Conduct reactions in fume hoods to minimize aerosol exposure .
Advanced Research Questions
Q. How can contradictory data on the compound’s solubility and stability be resolved in different solvent systems?
- Experimental Design :
- Perform systematic solubility tests in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy to quantify stability over 72 hrs.
- Compare with computational predictions (e.g., COSMO-RS) for solvent-solute interactions. Discrepancies may arise from crystallinity or hygroscopicity, requiring XRPD and TGA analysis .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Process Chemistry :
- Byproducts : Dimethylated or hydroxylated derivatives may form due to residual amines or moisture.
- Mitigation : Use molecular sieves to control water, and employ scavenger resins (e.g., polystyrene-bound sulfonic acid) to trap excess reagents. Monitor reaction progress via inline FT-IR .
Q. How does the compound interact with biological targets (e.g., serotonin receptors), and what computational models validate these interactions?
- Mechanistic Insights :
- Docking Studies : Compare with N-(2-methoxyphenyl)piperazine derivatives (e.g., 18F-Mefway), which bind 5-HT receptors via hydrogen bonding with Ser394 and hydrophobic interactions with Phe361 .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Validate with radiolabeled analogs (e.g., -WAY-100635) in PET imaging studies .
Q. What are the limitations of current synthetic methods, and how can green chemistry principles be applied?
- Critical Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
